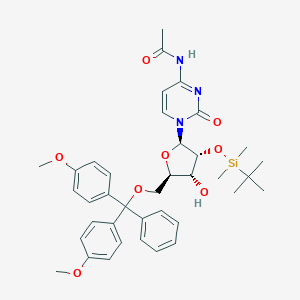

5-O-DMT-2-O-TBDMS-N-Ac-cytidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5’-DMT-2’-O-TBDMS-N-Ac-cytidine is a multi-faceted compound that has caught the attention of pharmaceutical researchers worldwide . With its nucleoside analogue properties, this compound exhibits remarkable inhibitory capabilities on DNA replication, thereby influencing the development of antiviral and anticancer agents . Its potential therapeutic properties have also been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s .

Synthesis Analysis

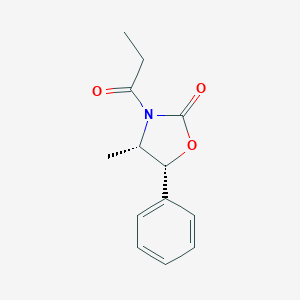

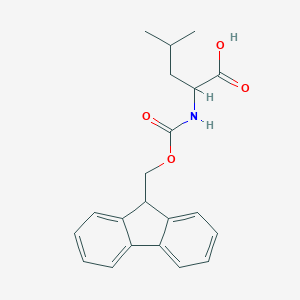

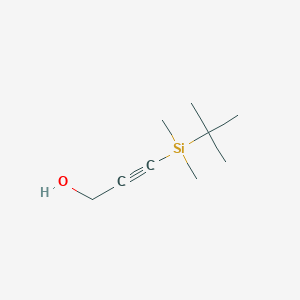

The synthesis of 5’-DMT-2’-O-TBDMS-N-Ac-cytidine involves the use of phosphoramidite . The compound is synthesized using conventional techniques and has been used in the preparation of nucleoside analogs and other nucleic acid derivatives for research and pharmaceutical purposes .Molecular Structure Analysis

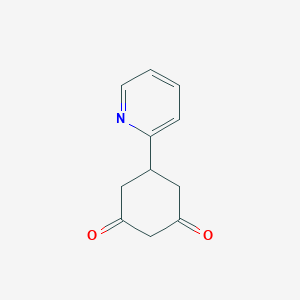

The molecular formula of 5’-DMT-2’-O-TBDMS-N-Ac-cytidine is C38H47N3O8Si . It has a molecular weight of 701.88 .Chemical Reactions Analysis

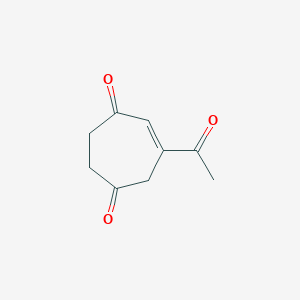

As a nucleoside analogue, 5’-DMT-2’-O-TBDMS-N-Ac-cytidine exhibits remarkable inhibitory capabilities on DNA replication . This property allows it to influence the development of antiviral and anticancer agents .Physical And Chemical Properties Analysis

5’-DMT-2’-O-TBDMS-N-Ac-cytidine is a white crystalline powder . It is soluble in acetonitrile .科学的研究の応用

DNA and RNA Synthesis

“5’-O-DMT-2’-O-TBDMS-Ac-rC” is a modified nucleoside that can be used to synthesize DNA or RNA . This makes it a valuable tool in molecular biology research, where it can be used to create specific sequences of DNA or RNA for various experiments.

Inhibitory Capabilities on DNA Replication

This compound exhibits remarkable inhibitory capabilities on DNA replication . This property can be exploited in the development of antiviral and anticancer agents, where the goal is often to inhibit the replication of harmful DNA sequences.

Drug Discovery

The unique properties of “5’-O-DMT-2’-O-TBDMS-Ac-rC” make it a potential candidate for drug discovery . It could be used to develop new drugs that target specific biological pathways or processes.

Gene Therapy

The ability of “5’-O-DMT-2’-O-TBDMS-Ac-rC” to inhibit DNA replication could also be used in gene therapy . By inhibiting the replication of harmful genes, it could potentially be used to treat genetic diseases.

Understanding Diseases Related to Adenosine Signaling Pathways

This compound finds applications in understanding diseases related to adenosine signaling pathways . Adenosine is a crucial molecule in many biological processes, and disruptions in its signaling pathways can lead to various diseases.

RNA Interference (RNAi)

“5’-O-DMT-2’-O-TBDMS-Ac-rC” belongs to the group of 2′O-TBDMS RNA Phosphoramidites . These compounds are used in RNA interference (RNAi), a popular tool for the sequence-specific inhibition of gene expression. RNAi can be used in target validation and other drug development techniques .

作用機序

Target of Action

The primary target of 5’-O-DMT-2’-O-TBDMS-Ac-rC is the DNA or RNA synthesis process . As a modified nucleoside, it can be used in the synthesis of DNA or RNA . It exhibits remarkable inhibitory capabilities on DNA replication .

Mode of Action

5’-O-DMT-2’-O-TBDMS-Ac-rC interacts with its targets by integrating into the DNA or RNA synthesis process . It acts as a nucleoside analogue, which means it can mimic the structure of natural nucleosides and incorporate into the growing DNA or RNA chain during replication or transcription . This incorporation can lead to termination of the chain growth or cause misreading during replication .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA and RNA synthesis . By integrating into these pathways, it can disrupt the normal process of DNA replication or RNA transcription, leading to inhibition of these processes . The downstream effects of this disruption can include halted cell growth and division, which is particularly relevant in the context of cancer cells .

Result of Action

The result of the action of 5’-O-DMT-2’-O-TBDMS-Ac-rC is the inhibition of DNA replication . This can lead to the death of rapidly dividing cells, such as cancer cells, as they rely heavily on DNA replication for their growth and proliferation . Therefore, this compound has potential applications in the development of antiviral and anticancer agents .

将来の方向性

Given its remarkable inhibitory capabilities on DNA replication, 5’-DMT-2’-O-TBDMS-N-Ac-cytidine holds great promise in the development of antiviral and anticancer agents . Its potential therapeutic properties have also been the focus of investigation for neurological disorders like Alzheimer’s and Parkinson’s . Its versatile application in mainstream medical research highlights its indispensable place in the clinical setting .

特性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N3O8Si/c1-25(42)39-32-22-23-41(36(44)40-32)35-34(49-50(7,8)37(2,3)4)33(43)31(48-35)24-47-38(26-12-10-9-11-13-26,27-14-18-29(45-5)19-15-27)28-16-20-30(46-6)21-17-28/h9-23,31,33-35,43H,24H2,1-8H3,(H,39,40,42,44)/t31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRWPAYPCFTQHK-HYGOWAQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N3O8Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456433 |

Source

|

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121058-85-3 |

Source

|

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。